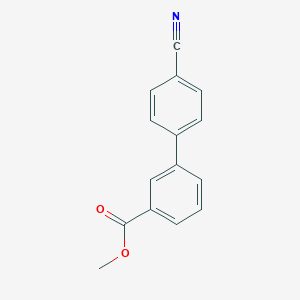

Methyl 3-(4-cyanophenyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCAOHCIPFFOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405426 | |

| Record name | Methyl 3-(4-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149505-91-9 | |

| Record name | Methyl 3-(4-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(4-cyanophenyl)benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-cyanophenyl)benzoate is a biphenyl derivative characterized by a methyl ester and a nitrile group, functionalities that make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol via the Suzuki-Miyaura coupling reaction, and an analysis of its structural and spectroscopic characteristics. Furthermore, it explores the potential applications of this scaffold in drug discovery, drawing on the established pharmacological relevance of related biphenylcarbonitrile structures.

Introduction: The Biphenylcarbonitrile Scaffold

Biphenyl derivatives are a cornerstone in modern drug discovery, with numerous examples of marketed drugs featuring this structural motif.[1] The biphenyl scaffold provides a versatile framework that can be readily functionalized to modulate pharmacological activity and pharmacokinetic properties. The inclusion of a nitrile group, as seen in this compound, is of particular interest. The nitrile can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group, and is often metabolically stable.[2] Its strategic placement on the biphenyl ring system can significantly influence the molecule's interaction with biological targets.[2] This guide focuses specifically on this compound, providing a detailed examination of its chemical identity and potential as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

A clear definition of a chemical entity begins with its fundamental identifiers and physical characteristics. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 149505-91-9 | |

| Molecular Formula | C₁₅H₁₁NO₂ | |

| Molecular Weight | 237.25 g/mol | |

| Canonical SMILES | O=C(C1=CC(C2=CC=C(C#N)C=C2)=CC=C1)OC | |

| Physical State | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not definitively reported. The isomeric Methyl 4-(4-cyanophenyl)benzoate has a melting point of 130-133 °C. | |

| Boiling Point | Not reported | |

| Solubility | Poorly soluble in water; soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from general properties of benzoates[3] |

Note: Experimental physical properties such as melting and boiling points for this specific isomer are not widely available in the literature. The data for the isomeric compound is provided for reference.

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling

The construction of the biaryl scaffold of this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it a staple in modern organic synthesis.[4]

The synthesis involves the coupling of a boronic acid (or its ester) with an organohalide. For this compound, a logical retrosynthetic disconnection points to two primary routes:

-

Coupling of 3-(methoxycarbonyl)phenylboronic acid with 4-bromobenzonitrile.

-

Coupling of methyl 3-bromobenzoate with 4-cyanophenylboronic acid.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. Below is a detailed, self-validating protocol for the first approach.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is adapted from established procedures for similar biaryl syntheses.[4]

Reaction Scheme:

Sources

"Methyl 3-(4-cyanophenyl)benzoate" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-cyanophenyl)benzoate is a biphenyl derivative characterized by a methyl ester group and a cyano group attached to its two phenyl rings. This arrangement of functional groups makes it a compound of significant interest in medicinal chemistry and materials science. Its structural features allow for a variety of chemical modifications, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Core Compound Identification

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 237.26 g/mol | |

| IUPAC Name | methyl 4'-cyano[1,1'-biphenyl]-3-carboxylate | |

| Purity | 98% |

Synthesis and Mechanistic Insights

The synthesis of this compound and its analogs can be achieved through several synthetic pathways. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of biaryl compounds.

The reaction involves the coupling of an aryl halide with an arylboronic acid. In the case of a related compound, Methyl 4-(3-cyanophenyl)benzoate, the synthesis is achieved via the Suzuki-Miyaura coupling between 4-bromobenzoic acid and 3-cyanophenylboronic acid using a palladium catalyst.[3] Adapting this methodology for this compound would likely involve the coupling of methyl 3-bromobenzoate with 4-cyanophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the synthesis of biphenyl compounds, which can be adapted for the synthesis of this compound.

Materials:

-

Methyl 3-bromobenzoate

-

4-cyanophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., a mixture of toluene and water)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine methyl 3-bromobenzoate, 4-cyanophenylboronic acid, and the palladium catalyst.

-

Solvent and Base Addition: Add the solvent system and the base to the reaction mixture.

-

Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to prevent oxidation of the catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.2 and 8.1 ppm) corresponding to the protons on the two phenyl rings. A singlet corresponding to the methyl ester protons should appear further upfield.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the cyano group (C≡N stretch) around 2230 cm⁻¹ and the ester carbonyl group (C=O stretch) around 1720 cm⁻¹.[3]

Potential Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several areas of research:

-

Medicinal Chemistry: The biphenyl scaffold is a common feature in many biologically active molecules. The cyano and ester groups can be further modified to synthesize a library of compounds for screening against various biological targets.

-

Materials Science: Biphenyl derivatives are often used in the development of liquid crystals and organic light-emitting diodes (OLEDs) due to their rigid structure and potential for π-π stacking.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a versatile chemical compound with significant potential in both medicinal chemistry and materials science. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for its ready availability for further research and development. A comprehensive understanding of its properties and handling is crucial for its effective and safe utilization in a laboratory setting.

References

Sources

Spectroscopic data (NMR, IR, Mass Spec) of "Methyl 3-(4-cyanophenyl)benzoate"

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 3-(4-cyanophenyl)benzoate

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS 149505-91-9), a biphenyl derivative of interest in materials science and pharmaceutical research. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural-spectroscopic correlations that define this molecule. The analysis is grounded in established spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Overview

This compound is an aromatic ester featuring a biphenyl core. This structure contains two key functional groups: a methyl ester (-COOCH₃) and a nitrile (-C≡N). The ester group is a moderately deactivating, meta-directing substituent on its parent ring, while the nitrile group is a strongly deactivating, para-directing substituent. The electronic interplay between these groups across the two phenyl rings dictates the molecule's unique spectroscopic signature.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its reliability and functional group tolerance in forming C-C bonds between aromatic rings. [1][2][3]

Workflow Diagram

Caption: General workflow for the Suzuki-Miyaura synthesis of the title compound.

Step-by-Step Methodology

-

Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromobenzoate (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.

-

Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.

-

Final Analysis: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm the identity and purity using the spectroscopic methods detailed in this guide.

References

-

The Royal Society of Chemistry. Supporting Information for "Transition metal-free oxidative esterification...". [Link]

-

Pharmaffiliates. Methyl 3-cyanobenzoate | CAS No : 13531-48-1. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

PubChem, National Center for Biotechnology Information. Methyl 3-(cyanomethyl)benzoate. [Link]

-

ChemSynthesis. 4-(4-cyano-phenyl)-benzoic acid methyl ester - 89900-95-8. [Link]

-

NIST Chemistry WebBook. Benzoic acid, 4-cyano-, methyl ester. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin-Waukesha. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

ResearchGate. FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem, National Center for Biotechnology Information. Methyl 4-cyanobenzoate. [Link]

-

NIST Chemistry WebBook. Benzoic acid, 4-ethyl-, 4-cyanophenyl ester. [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table. [Link]

-

ResearchGate. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

Thèse et Mémoire. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

NIST Chemistry WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]

-

NIST Chemistry WebBook. Benzoic acid, 4-methylphenyl ester. [Link]

-

NIST Chemistry WebBook. Methyl p-nitro benzoate. [Link]

-

NIST Chemistry WebBook. Benzoic acid, 3-methyl-, methyl ester. [Link]

Sources

Crystal structure analysis of "Methyl 3-(4-cyanophenyl)benzoate"

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3-(4-cyanophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and, consequently, its function. This is particularly true in the fields of materials science and drug development, where structure dictates everything from electronic properties to biological activity. This whitepaper provides a comprehensive, in-depth guide to the complete workflow of crystal structure analysis, using the novel compound this compound as a case study. We will navigate the entire process, from the rational synthesis and crystallization of the target molecule to the sophisticated techniques of single-crystal X-ray diffraction, structure solution, refinement, and in-depth analysis of intermolecular interactions. This guide is designed to be a practical resource for researchers, offering not just procedural steps, but also the underlying scientific principles and rationale that inform experimental and computational decisions.

Introduction

This compound is a small organic molecule with potential applications in materials science, particularly in the design of liquid crystals or as a precursor for more complex molecular architectures. Its structure, featuring a combination of a polar cyano group and ester functionality on a biphenyl scaffold, suggests the potential for interesting intermolecular interactions that could dictate its solid-state packing and bulk properties. Understanding these interactions is paramount for predicting and tuning its material characteristics.

Single-crystal X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure of molecules at atomic resolution.[1][2][3] This powerful analytical technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the intricate network of non-covalent interactions that govern the crystal packing.[2] This guide will provide a holistic overview of the process, from obtaining suitable crystalline material to the final analysis and interpretation of the crystal structure.

Part I: Synthesis and Crystallization of this compound

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust methods for the formation of carbon-carbon bonds.

Synthetic Protocol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and palladium(II) acetate (0.02 eq) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq).

-

Solvent and Base: Add a 3:1 mixture of toluene and water (20 mL) followed by potassium carbonate (3.0 eq).

-

Reaction Execution: The flask is fitted with a reflux condenser and the mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the pure this compound.

Crystallization Protocol

The key to a successful crystal structure analysis is the growth of high-quality single crystals. For this compound, a slow evaporation technique is proposed.

-

Solvent Selection: A solvent screen is performed to identify a suitable solvent system. A mixture of dichloromethane and methanol is found to be effective.

-

Sample Preparation: A saturated solution of the purified compound is prepared in a minimal amount of dichloromethane at room temperature.

-

Crystal Growth: The solution is filtered through a syringe filter into a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent.

-

Incubation: The vial is left undisturbed in a vibration-free environment for several days. As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

Harvesting: Once crystals of a suitable size (ideally >0.1 mm in all dimensions) are observed, they are carefully harvested from the mother liquor using a nylon loop.[1]

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

The SC-XRD experiment is the cornerstone of crystal structure determination.[1][4][5]

Experimental Workflow

Caption: Workflow for the Single-Crystal X-ray Diffraction experiment.

Detailed Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a MiTeGen MicroMount™ using cryoprotectant oil. The mounted crystal is then placed on the goniometer head of the diffractometer.

-

Data Collection: The experiment is performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON II detector and a Mo Kα radiation source (λ = 0.71073 Å). The crystal is cooled to 100 K using an Oxford Cryosystems Cryostream to minimize thermal vibrations and potential radiation damage.

-

Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (typically a full sphere of data is collected). The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Part III: Crystal Structure Solution and Refinement

The diffraction data, which consists of a list of reflection intensities, is then used to solve and refine the crystal structure. This is a computationally intensive process.

Computational Workflow

Caption: Computational workflow for crystal structure solution and refinement.

Step-by-Step Protocol

-

Data Reduction and Integration: The raw diffraction images are processed using a program like Bruker's SAINT. This step involves integrating the intensities of the diffraction spots and applying corrections for Lorentz and polarization effects.

-

Structure Solution: The initial crystal structure is solved using direct methods, which is the standard approach for small molecules.[3] The program SHELXT is a powerful tool for this purpose.[6] This step provides an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. The program SHELXL is commonly used for this.[6] The refinement process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure that the model is chemically reasonable and that there are no systematic errors.[7]

Part IV: In-depth Structural Analysis

Once a satisfactory structural model is obtained, a detailed analysis is performed to extract meaningful chemical information.

Visualization and Intramolecular Geometry

The three-dimensional structure of this compound is visualized using software like Mercury or VESTA.[6][7] This allows for a qualitative assessment of the molecular conformation.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₁₅H₁₁NO₂ |

| Formula weight | 237.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.876(2) |

| c (Å) | 20.456(8) |

| β (°) | 98.76(1) |

| Volume (ų) | 1202.3(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.311 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.123 |

Table 2: Selected Hypothetical Bond Lengths and Angles

| Bond/Angle | Value (Å or °) |

| C(cyano)≡N | 1.145(3) |

| C(ester)-O(carbonyl) | 1.210(2) |

| C(ester)-O(ether) | 1.345(2) |

| C-C (phenyl-phenyl) | 1.490(3) |

| C-C-C (phenyl) | 118.5-121.2(2) |

Intermolecular Interactions and Hirshfeld Surface Analysis

A crucial aspect of crystal structure analysis is the investigation of intermolecular interactions, which dictate the crystal packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[8][9][10] The Hirshfeld surface is a 3D surface that defines the space of a molecule in a crystal, and properties like d_norm can be mapped onto it to highlight close contacts.[11][12]

Figure 1: Hirshfeld Surface of this compound mapped with d_norm

(A graphical representation would be shown here if this were a full publication, illustrating red spots for close contacts.)

Figure 2: 2D Fingerprint Plot derived from the Hirshfeld Surface

(A 2D plot would be shown, quantifying the contribution of different types of intermolecular contacts, such as H...H, C...H, and N...H.)

The analysis would likely reveal a combination of C-H···N hydrogen bonds involving the cyano group, C-H···O interactions with the ester carbonyl, and π-π stacking interactions between the phenyl rings. These interactions collectively stabilize the crystal lattice.

Conclusion

The comprehensive crystal structure analysis of this compound, from synthesis to in-depth structural characterization, provides invaluable insights into its molecular conformation and solid-state packing. The detailed protocols outlined in this guide serve as a robust framework for researchers in chemistry, materials science, and drug development. The application of advanced techniques like Hirshfeld surface analysis allows for a nuanced understanding of the intermolecular forces that govern the material's properties. This knowledge is fundamental for the rational design of new materials and active pharmaceutical ingredients with tailored functionalities.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scirp.org. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

Crystallography Software. RCSB PDB. [Link]

-

CRYSTALS - Chemical Crystallography. University of Oxford. [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

-

Crystallographic software list. International Union of Crystallography. [Link]

-

Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

-

Crystallography Software. UNC Department of Chemistry X-ray Core Laboratory. [Link]

-

X-Ray Crystallography - Software. Purdue University. [Link]

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

X-ray Crystallography. Chemistry LibreTexts. [Link]

Sources

- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 2. rigaku.com [rigaku.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. excillum.com [excillum.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 7. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 8. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. crystalexplorer.net [crystalexplorer.net]

- 12. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis of "Methyl 3-(4-cyanophenyl)benzoate"

An In-depth Technical Guide on the Synthesis of Methyl 3-(4-cyanophenyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biphenyl Scaffolds

Biphenyl and its derivatives are privileged structural motifs that form the core of numerous functional materials, agrochemicals, and, most notably, pharmaceutical agents.[1] Their unique stereochemical properties, arising from restricted rotation around the aryl-aryl single bond, allow them to serve as versatile scaffolds in drug design, interacting with biological targets with high specificity. This compound is a canonical example of a functionalized biphenyl structure, incorporating both an electron-withdrawing cyano group and a methyl ester, making it a valuable building block or target molecule in medicinal chemistry and materials science.

The construction of the central carbon-carbon bond between the two aryl rings is the most critical step in its synthesis. Modern organic synthesis has largely converged on palladium-catalyzed cross-coupling reactions as the most efficient and versatile methods for this transformation.[2] These reactions offer high yields, broad functional group tolerance, and predictable stereochemistry, displacing older, harsher methods like the Ullmann reaction.[3][4]

This guide provides a detailed review of the primary synthetic strategies for this compound, with a focus on the mechanistic principles, practical execution, and comparative analysis of the Suzuki-Miyaura and Negishi cross-coupling reactions.

Core Synthetic Strategies: A Comparative Analysis

The formation of the aryl-aryl bond in this compound is typically achieved via a palladium-catalyzed cross-coupling reaction. The general catalytic cycle, which is common to most of these methods, involves a Pd(0) active species. The cycle proceeds through three fundamental steps: oxidative addition of an aryl halide to the Pd(0) center to form a Pd(II) complex, transmetalation with an organometallic reagent to exchange organic groups, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][5]

The primary differences between the major cross-coupling reactions lie in the nature of the organometallic nucleophile (R'-M) used in the transmetalation step.

| Reaction | Organometallic Reagent (R'-M) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Stable, commercially available, low toxicity reagents; non-toxic byproducts; tolerant to many functional groups.[1][6] | Requires a base which can cause side reactions; potential for protodeboronation.[1][7] |

| Negishi | Organozinc | Highly reactive (couples sp², sp³, sp carbons); high functional group tolerance; no base needed for transmetalation.[8][9] | Reagents are often air and moisture sensitive, frequently requiring in situ preparation.[8] |

| Stille | Organotin | Tolerant to a wide range of functional groups. | High toxicity of organotin reagents and byproducts; purification can be difficult.[1][6] |

| Heck | Alkene | Does not require a pre-formed organometallic reagent. | Less direct for biphenyl synthesis; typically forms substituted alkenes.[1] |

For the synthesis of this compound, the Suzuki-Miyaura and Negishi couplings represent the most powerful and practical approaches due to their high efficiency and functional group tolerance.[1][8]

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biphenyl synthesis due to the exceptional stability and low toxicity of its organoboron reagents.[1][4] First reported in 1981, its mild conditions and broad applicability have made it a cornerstone of modern organic chemistry.[6][10]

Mechanistic Principles

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle. A key feature distinguishing the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[5][7]

Retrosynthetic Strategy

Two primary retrosynthetic disconnections are viable for this compound:

-

Route A: Disconnecting between Methyl 3-bromobenzoate and 4-cyanophenylboronic acid.

-

Route B: Disconnecting between 4-bromobenzonitrile and 3-(methoxycarbonyl)phenylboronic acid.

Both routes are feasible, and the choice often depends on the commercial availability and cost of the starting materials. For this guide, we will detail Route A.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound via Route A.

Materials:

-

Methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv)

-

4-Cyanophenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%) or other suitable ligand

-

Sodium Carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv)

-

Toluene (5 mL)

-

Water (2.5 mL)

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromobenzoate (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in 1 mL of toluene. Add this catalyst solution to the reaction flask. Rationale: Using a Pd(II) precatalyst like Pd(OAc)₂ is common for its stability and cost-effectiveness. It is reduced in situ to the active Pd(0) species.[2]

-

Solvent Addition: Add the remaining toluene (4 mL) and water (2.5 mL) to the flask. The biphasic system is typical for Suzuki couplings, with the base residing in the aqueous phase.[10]

-

Reaction Execution: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

The Negishi Coupling Approach

The Negishi coupling is another premier method for C-C bond formation, utilizing highly reactive organozinc reagents.[8] Published in 1977, it was one of the first methods to allow for the synthesis of unsymmetrical biaryls in high yields.[9] Its primary advantage is the high nucleophilicity of the organozinc species, which often leads to faster reaction times and does not require a base for activation.

Mechanistic Principles

The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step involves the direct transfer of an organic group from zinc to the palladium(II) center. The reaction is often performed in aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF).[8][11]

Reagent Preparation and Handling

The main challenge of the Negishi coupling is the preparation and handling of the organozinc reagent, which is sensitive to air and moisture. It is typically prepared in situ or in a separate step immediately prior to use. A common method involves the reaction of an aryl halide (e.g., 4-bromobenzonitrile) with activated zinc metal or via transmetalation from an organolithium or Grignard reagent.[8][9]

Detailed Experimental Protocol: Negishi Coupling

This protocol outlines the synthesis using an in situ prepared organozinc reagent.

Materials:

-

4-Bromobenzonitrile (1.1 mmol, 1.1 equiv)

-

Zinc dust (1.5 mmol, 1.5 equiv)

-

Methyl 3-iodobenzoate (1.0 mmol, 1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Iodine (catalytic amount for zinc activation)

Procedure:

-

Zinc Activation: Add zinc dust to a flame-dried, two-necked round-bottom flask under an inert atmosphere. Add a small crystal of iodine and gently heat with a heat gun until the purple iodine vapor dissipates. This activates the zinc surface.[8] Cool to room temperature.

-

Organozinc Formation: Add anhydrous THF (5 mL), followed by the dropwise addition of 4-bromobenzonitrile (1.1 mmol). Gently heat the mixture to ~60 °C for 1-2 hours to facilitate the formation of the arylzinc reagent.

-

Coupling Reaction: Cool the mixture to room temperature. In a separate flame-dried flask, dissolve Methyl 3-iodobenzoate (1.0 mmol) and Pd(PPh₃)₄ (0.03 mmol) in anhydrous THF (5 mL).

-

Reagent Transfer: Transfer the freshly prepared arylzinc solution to the flask containing the aryl iodide and catalyst via cannula under an inert atmosphere. Rationale: Aryl iodides are typically more reactive than bromides in oxidative addition, making them a good choice for this reaction.[4]

-

Reaction Execution: Stir the reaction mixture at room temperature or gentle heat (50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Proceed with an extractive work-up using ethyl acetate, followed by washing, drying, and concentration as described in the Suzuki protocol (Section 3.3, steps 5-7). Purify the crude product by column chromatography.

Product Characterization

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons will appear as a series of multiplets and doublets in the ~7.5-8.5 ppm range. A singlet corresponding to the methyl ester protons (-OCH₃) will be present around 3.9 ppm. |

| ¹³C NMR | Signals for the two distinct aromatic rings, the quaternary carbons of the biphenyl linkage, the cyano carbon (~118 ppm), and the ester carbonyl carbon (~166 ppm) are expected. |

| IR Spectroscopy | Characteristic stretches for the cyano group (C≡N) around 2230 cm⁻¹ and the ester carbonyl (C=O) around 1720 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₁NO₂) should be observed. |

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the preferred method for general laboratory and industrial applications due to its operational simplicity and the use of stable, non-toxic boronic acid reagents.[1] The Negishi coupling , while requiring more stringent anhydrous conditions for the preparation of its organozinc reagent, offers a powerful alternative, particularly when high reactivity is required or when base-sensitive functional groups are present.[12] The choice between these premier methods will ultimately be guided by factors such as substrate availability, laboratory capabilities, and specific functional group compatibility.

References

-

BenchChem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.

-

Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, ACS Publications.

-

Zhu, L., et al. Palladium-catalyzed cyanation of aryl (pseudo)halides using redox-active N-CN reagent.

-

Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing.

-

Wikipedia. Negishi coupling.

-

Seva, L., et al. (2016). Palladium biphenyl N-heterocyclic carbene complexes: Synthesis, structure and their catalytic efficiency in water mediated Suzuki–Miyaura cross-coupling reaction. Journal of Molecular Catalysis A: Chemical.

-

Organic Chemistry Portal. Negishi Coupling.

-

General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.

-

Denmark Group. The Negishi Cross-Coupling Reaction.

-

Wang, C., et al. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate.

-

Wuhan Institute of Technology. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. Google Patents.

-

Cho, J. Y., et al. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

-

Organic Chemistry Portal. Suzuki Coupling.

-

NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

-

Wang, D., et al. A supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Negishi coupling - Wikipedia [en.wikipedia.org]

- 9. Negishi Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Methyl 3-(4-cyanophenyl)benzoate: A Versatile Building Block for Advanced Materials

A Technical Guide for Researchers and Materials Scientists

Abstract

Methyl 3-(4-cyanophenyl)benzoate, a molecule characterized by its biphenyl core, nitrile functionality, and methyl ester group, stands as a promising yet underexplored platform for the development of next-generation materials. This guide delves into the potential applications of this compound in materials science, focusing on its utility in liquid crystals, high-performance polymers, and organic electronics. By dissecting its molecular architecture, we can project its performance characteristics and devise synthetic strategies to unlock its full potential. This document serves as a foundational resource for researchers seeking to innovate in these critical fields.

Molecular Architecture and Physicochemical Properties

This compound (CAS No. 149505-91-9) possesses a unique combination of functional groups that are highly desirable in materials science.[1][2] Its structure, methyl 4'-cyano[1,1'-biphenyl]-3-carboxylate, features a rigid biphenyl backbone, which imparts thermal stability and influences molecular packing. The presence of the polar nitrile (-C≡N) group and the methyl ester (-COOCH₃) group introduces significant dipole moments, governing the molecule's intermolecular interactions and its electronic properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl 4'-(4-cyanophenyl)benzoate | 4'-Octyloxy-4-biphenylcarbonitrile |

| CAS Number | 149505-91-9[1][2] | 89900-95-8[3] | 52364-73-5[4] |

| Molecular Formula | C₁₅H₁₁NO₂[2] | C₁₅H₁₁NO₂[3] | C₂₁H₂₅NO |

| Molecular Weight | 237.26 g/mol [1] | 237.258 g/mol [3] | 319.43 g/mol |

| Predicted Melting Point | Not reported | 130-133 °C[3] | 52.86 °C (Crystalline to Smectic A)[4] |

| Key Functional Groups | Nitrile, Methyl Ester, Biphenyl | Nitrile, Methyl Ester, Biphenyl | Nitrile, Octyloxy, Biphenyl |

The strategic placement of the cyano and methyl ester groups on the biphenyl framework is crucial. The nitrile group, with its strong dipole moment, is a well-established mesogenic element in liquid crystal design and enhances intermolecular forces in polymers.[5][6] The methyl ester provides a site for further chemical modification, such as hydrolysis to the carboxylic acid or transesterification, allowing for the integration of this core structure into larger polymeric systems.

Potential Application in Liquid Crystals

The rigid, elongated structure of this compound is a strong indicator of potential liquid crystalline behavior. The biphenyl core provides the necessary structural anisotropy, while the terminal cyano group is a common feature in liquid crystals, often leading to nematic or smectic phases with positive dielectric anisotropy.[5]

Rationale for Liquid Crystalline Properties

-

Molecular Shape: The linear geometry of the biphenyl core is conducive to the formation of ordered, fluid phases that characterize liquid crystals.

-

Polarity: The strong dipole moment of the nitrile group promotes parallel alignment of the molecules in an electric field, a key requirement for display applications.[5]

-

Analogous Structures: Numerous cyanobiphenyl and phenyl benzoate derivatives are known to be excellent liquid crystals, forming the basis of many commercial liquid crystal displays (LCDs).[4][5][7][8] For instance, 4'-octyloxy-4-biphenylcarbonitrile is a well-known liquid crystal used in optical electronics.[4]

Hypothetical Experimental Workflow for Characterization

Protocol 1: Investigation of Liquid Crystalline Properties

-

Synthesis and Purification: Synthesize this compound via a Suzuki coupling reaction between methyl 3-bromobenzoate and 4-cyanophenylboronic acid. Purify the product by column chromatography followed by recrystallization.

-

Phase Identification:

-

Use Polarized Optical Microscopy (POM) to observe the texture of the material upon heating and cooling to identify any liquid crystalline phases.

-

Employ Differential Scanning Calorimetry (DSC) to determine the transition temperatures and enthalpies between different phases (solid, liquid crystal, isotropic liquid).[7]

-

-

Structural Analysis: Perform temperature-dependent X-ray Diffraction (XRD) on an aligned sample to determine the specific type of liquid crystal phase (e.g., nematic, smectic A, smectic C) and to measure parameters like layer spacing in smectic phases.[8]

-

Property Measurement:

-

Measure the dielectric anisotropy using dielectric spectroscopy .

-

Fabricate a test cell to evaluate the electro-optical switching behavior, determining key parameters like threshold voltage and response time.

-

Potential Application in High-Performance Polymers

The incorporation of the rigid and polar this compound moiety into polymer backbones can lead to materials with enhanced thermal, mechanical, and chemical resistance. The nitrile group is particularly effective in this regard.

Rationale for Use in Advanced Polymers

-

Enhanced Thermal Stability: The rigid biphenyl unit can increase the glass transition temperature (Tg) and thermal decomposition temperature of polymers.

-

Improved Mechanical Strength: Strong intermolecular dipole-dipole interactions from the nitrile groups can lead to increased chain packing and higher tensile strength and modulus.[9]

-

Chemical Resistance: The nitrile group is known to impart resistance to oils and solvents.[10]

-

Dielectric Properties: The high polarity of the nitrile group can lead to polymers with a high dielectric constant, which is beneficial for applications in capacitors and energy storage.[11]

-

Monomer Functionality: The methyl ester can be hydrolyzed to a carboxylic acid, creating a difunctional monomer suitable for polycondensation reactions to form polyesters or polyamides.

Hypothetical Polymer Synthesis and Characterization

Protocol 2: Synthesis and Evaluation of a Polyester

-

Monomer Synthesis: Hydrolyze this compound to 3-(4-cyanophenyl)benzoic acid using aqueous NaOH, followed by acidification.

-

Polymerization: Perform a melt polycondensation of 3-(4-cyanophenyl)benzoic acid with a suitable diol (e.g., ethylene glycol) in the presence of a catalyst (e.g., antimony trioxide) to synthesize a polyester.

-

Polymer Characterization:

-

Determine the molecular weight and polydispersity index using Gel Permeation Chromatography (GPC) .

-

Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy .

-

Evaluate the thermal properties (Tg, Tm, decomposition temperature) using DSC and Thermogravimetric Analysis (TGA) .

-

Measure the mechanical properties (storage modulus, loss modulus, tan delta) using Dynamic Mechanical Analysis (DMA) .

-

Potential Application in Organic Electronics

The aromatic, electron-deficient nature of the cyanophenyl group, combined with the biphenyl core, suggests that this compound could serve as a building block for organic electronic materials.

Rationale for Use in Organic Electronics

-

Electron-Deficient Moiety: The electron-withdrawing nitrile group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the molecule suitable for use as an electron-transporting or host material in Organic Light-Emitting Diodes (OLEDs).[12]

-

Charge Transport: The extended π-conjugation of the biphenyl system can facilitate charge transport.

-

Multifunctionality: By chemically modifying the ester group to attach hole-transporting or light-emitting moieties, it is possible to create multifunctional materials for simplified OLED device architectures.

Hypothetical Device Fabrication and Testing

Protocol 3: Evaluation in a Host-Guest OLED System

-

Material Preparation: Use this compound as a host material and dope it with a suitable fluorescent or phosphorescent guest emitter.

-

Device Fabrication: Fabricate a multilayer OLED device via thermal evaporation in a high-vacuum chamber. A typical device structure could be: ITO / Hole Injection Layer / Hole Transport Layer / Emissive Layer (Host:Guest) / Electron Transport Layer / Electron Injection Layer / Cathode.

-

Device Testing:

-

Measure the current density-voltage-luminance (J-V-L) characteristics to determine the turn-on voltage, brightness, and current efficiency.

-

Record the electroluminescence spectrum to determine the emission color and color coordinates.

-

Evaluate the external quantum efficiency (EQE) and power efficiency.

-

Conclusion

This compound is a molecule of significant potential in materials science. Its unique combination of a rigid biphenyl core, a polar nitrile group, and a modifiable methyl ester group makes it a highly attractive candidate for the development of advanced liquid crystals, high-performance polymers, and organic electronic materials. The experimental pathways outlined in this guide provide a framework for future research to explore and validate these promising applications. Further investigation into the synthesis of derivatives and a deeper understanding of the structure-property relationships will undoubtedly unlock new avenues for innovation.

References

-

Coates, D., & Gray, G. W. (1975). Properties of the Liquid Crystals Formed by some 4′, 4″- Disubstituted Phenyl Biphenyl-4-carboxylates. Molecular Crystals and Liquid Crystals, 31(3-4), 275-283. [Link]

-

Synthesis and properties of some novel liquid crystals: Chiral 4′-(4-Alkoxy-2, 3-difluorobenzoyloxy)-4-biphenyl carboxylates. (2009). 2009 International Conference on Electronic Devices and Solid-State Circuits. [Link]

-

Synthesis and characterization of new ferroelectric liquid crystals containing a phenyl biphenyl carboxylate mesogenic group and oligooxyethylene spacers. (1998). Liquid Crystals, 24(4), 547-556. [Link]

-

Zhang, H., et al. (2016). Progress in nitrile-based polymer electrolytes for high performance lithium batteries. Journal of Materials Chemistry A, 4(34), 13176-13193. [Link]

- Biphenyl carboxylic esters and their use as liquid crystal materials. (1981).

-

Kim, D. S., et al. (2008). High performance nitrile copolymers for polymer electrolyte membrane fuel cells. Journal of Membrane Science, 321(2), 199-208. [Link]

-

Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (2022). ACS Polymers Au, 2(5), 374-382. [Link]

-

An overview of synthetic modification of nitrile group in polymers and applications. (2023). Polymer Bulletin. [Link]

-

What Are Nitrile Elastomers. Mallard Creek Polymers. (n.d.). [Link]

-

4-(4-cyano-phenyl)-benzoic acid methyl ester. ChemSynthesis. (n.d.). [Link]

-

Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2021). Journal of Physics: Conference Series, 2015(1), 012024. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. ossila.com [ossila.com]

- 5. tandfonline.com [tandfonline.com]

- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 7. Synthesis and properties of some novel liquid crystals: Chiral 4′-(4-Alkoxy-2, 3-difluorobenzoyloxy)-4-biphenyl carboxylates | TUP Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. mcpolymers.com [mcpolymers.com]

- 11. Progress in nitrile-based polymer electrolytes for high performance lithium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Lynchpin of the Nematic Phase: A Technical Guide to Methyl 3-(4-cyanophenyl)benzoate as a Liquid Crystal Precursor

Foreword: The Unseen Architect of Modern Displays

In the vast landscape of materials science, few molecules possess the understated importance of Methyl 3-(4-cyanophenyl)benzoate. While not a liquid crystal itself, this biphenyl carboxylate serves as a critical precursor—a lynchpin—in the synthesis of a wide array of calamitic liquid crystals that underpin the functionality of modern display technologies. Its elegantly simple yet highly versatile structure provides the rigid core upon which the delicate balance of intermolecular forces required for the nematic phase is built. The terminal cyano group imparts a strong dipole moment, crucial for the electro-optical switching that brings our screens to life, while the methyl ester at the 3-position offers a convenient handle for molecular tailoring.

This technical guide moves beyond a mere recitation of facts. It is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthetic strategies, characterization, and structure-property relationships that govern the journey of this compound from a stable crystalline solid to the heart of a dynamic liquid crystalline material. We will explore the causality behind experimental choices, providing not just the "how" but the critical "why," ensuring that every protocol is a self-validating system.

Section 1: The Strategic Synthesis of this compound

The synthesis of this compound is a two-act play of modern organic chemistry, elegantly combining a palladium-catalyzed cross-coupling reaction with a classic acid-catalyzed esterification. The order of these acts can be chosen for strategic advantage, either building the biphenyl backbone first or introducing the methyl ester at an earlier stage. Here, we present the arguably more convergent and widely applicable approach: a Suzuki-Miyaura coupling followed by a Fischer-Speier esterification.

The Art of the Biphenyl Bond: Suzuki-Miyaura Coupling

The formation of the carbon-carbon bond between the two phenyl rings is the cornerstone of this synthesis. The Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required boronic acid reagents.[1]

Causality of Choice: We opt to couple methyl 3-bromobenzoate with 4-cyanophenylboronic acid. This choice is predicated on the high reactivity of aryl bromides in the palladium catalytic cycle and the stability of the boronic acid. The ester group on the bromobenzoate is generally stable under these conditions, preventing the need for protection and deprotection steps.[2] The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the cyanophenyl group to the palladium center.[1]

Experimental Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of this compound from Methyl 3-bromobenzoate and 4-Cyanophenylboronic Acid.

Materials:

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Methyl 3-bromobenzoate | 1.0 | 215.04 | (e.g., 2.15 g) |

| 4-Cyanophenylboronic acid | 1.2 | 146.95 | (e.g., 1.76 g) |

| Pd(PPh₃)₄ | 0.03 | 1155.56 | (e.g., 0.35 g) |

| Sodium Carbonate (Na₂CO₃) | 3.0 | 105.99 | (e.g., 3.18 g) |

| Toluene | - | - | 40 mL |

| Ethanol | - | - | 10 mL |

| Water | - | - | 10 mL |

Procedure:

-

Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-bromobenzoate (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq). Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent system of toluene, ethanol, and water. The mixed solvent system ensures the solubility of both the organic substrates and the inorganic base.

-

Catalyst and Base Addition: Add the sodium carbonate (3.0 eq) followed by the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

-

Reaction: Heat the mixture to 90°C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (methyl 3-bromobenzoate) is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL). The aqueous washes remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white solid.

An Alternative Pathway: Esterification First

An alternative strategy involves first performing the Suzuki coupling on 3-bromobenzoic acid and 4-cyanophenylboronic acid to yield 3-(4-cyanophenyl)benzoic acid.[3] This intermediate is then subjected to a Fischer-Speier esterification.

Causality of Choice: This route may be advantageous if the starting material is the carboxylic acid. The Fischer esterification is a classic, equilibrium-driven reaction.[4] Using a large excess of methanol as both a reagent and a solvent, and a strong acid catalyst (like sulfuric acid), drives the equilibrium towards the product ester.[5]

Experimental Protocol 2: Fischer-Speier Esterification

Reaction: Synthesis of this compound from 3-(4-cyanophenyl)benzoic acid.

Materials:

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-(4-cyanophenyl)benzoic acid | 1.0 | 223.22 | (e.g., 2.23 g) |

| Methanol | Large Excess | 32.04 | 40 mL |

| Sulfuric Acid (conc.) | Catalytic | 98.08 | 0.5 mL |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(4-cyanophenyl)benzoic acid (1.0 eq) in methanol. Carefully add the concentrated sulfuric acid dropwise while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress can be monitored by TLC.[6]

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing 50 mL of cold water. Extract the product with dichloromethane (2 x 40 mL).

-

Neutralization: Wash the combined organic layers with a 5% sodium bicarbonate solution until effervescence ceases, to remove any unreacted carboxylic acid and the sulfuric acid catalyst. Then wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be recrystallized from methanol.[7]

Section 2: Physicochemical Characterization of the Precursor

A thorough characterization of this compound is paramount to confirm its identity and purity before its use in the synthesis of liquid crystals.

Expected Characterization Data:

-

Appearance: White crystalline solid.

-

Molecular Formula: C₁₅H₁₁NO₂[8]

-

Molecular Weight: 237.26 g/mol [9]

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band around 2230 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.[3]

-

A strong absorption band around 1720-1730 cm⁻¹ , indicative of the C=O (ester) carbonyl stretch.[3][10]

-

Aromatic C=C stretching vibrations between 1600 and 1475 cm⁻¹ .[10]

-

C-H stretching of the methyl group between 2800 and 2950 cm⁻¹ .[11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, CDCl₃):

-

A singlet at approximately 3.9 ppm corresponding to the three protons of the methyl ester (-OCH₃).

-

A complex multiplet pattern in the aromatic region, typically between 7.4 and 8.2 ppm , corresponding to the eight protons on the biphenyl core. The exact splitting pattern will be complex due to the meta-substitution.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR, CDCl₃):

-

The ester carbonyl carbon signal around 166 ppm .

-

The nitrile carbon signal around 118 ppm .

-

The methyl ester carbon signal around 52 ppm .

-

Multiple signals in the aromatic region between 120 and 145 ppm .

-

Section 3: From Precursor to Mesogen: The Synthesis of a Target Liquid Crystal

The true value of this compound lies in its role as a versatile precursor. The methyl ester group can be readily converted into other esters with longer alkyl chains via transesterification. This modification is a key strategy in tuning the mesomorphic properties of the final liquid crystal.[12]

The Principle of Transesterification

Transesterification is an equilibrium process where the alkoxy group of an ester is exchanged with that of an alcohol.[13] To synthesize a target liquid crystal, for example, Octyl 3-(4-cyanophenyl)benzoate , one would react the methyl ester precursor with a long-chain alcohol like 1-octanol.

Causality of Choice: The reaction is typically catalyzed by an acid or a base. To drive the equilibrium towards the desired product, the lower-boiling alcohol (methanol) is removed by distillation as it is formed. Using the higher-boiling alcohol (1-octanol) in excess also shifts the equilibrium in favor of the product.[14]

Experimental Protocol 3: Transesterification

Reaction: Synthesis of Octyl 3-(4-cyanophenyl)benzoate.

Materials:

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| This compound | 1.0 | 237.26 | (e.g., 2.37 g) |

| 1-Octanol | Large Excess | 130.23 | (e.g., 20 mL) |

| Sodium Methoxide (catalyst) | 0.05 | 54.02 | (e.g., 0.027 g) |

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a distillation head, combine this compound and a large excess of 1-octanol.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide.

-

Reaction and Distillation: Heat the mixture under an inert atmosphere. Methanol, being more volatile than octanol, will distill off, driving the reaction to completion.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and remove the excess octanol under vacuum. Dissolve the residue in an organic solvent like dichloromethane, wash with dilute acid to neutralize the catalyst, then with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to obtain the target liquid crystal, Octyl 3-(4-cyanophenyl)benzoate.

Section 4: The Core of Liquid Crystal Behavior: Structure-Property Relationships

The molecular architecture of cyanobiphenyl-based liquid crystals directly dictates their physical properties, such as the clearing point (the temperature of the transition from the nematic to the isotropic liquid phase) and the nature of the mesophase (e.g., nematic or smectic).[15]

The precursor, this compound, provides the rigid, polar core necessary for liquid crystalline behavior. The key to tuning its properties lies in the modification of the ester group.

-

Alkyl Chain Length: The length of the alkyl chain (R in R-OOC-biphenyl-CN) has a profound effect.

-

Short Chains (e.g., Methyl, Propyl): Tend to favor the formation of a stable nematic phase over a broad temperature range. The shorter, flexible tails disrupt perfect crystalline packing without inducing the layered structure of a smectic phase.[12]

-

Longer Chains (e.g., Octyl, Decyl): The increased van der Waals interactions between the longer alkyl chains promote a more ordered, layered arrangement, leading to the formation of smectic phases.[15] This often results in a higher clearing point but may also introduce smectic phases that are undesirable for certain display applications.

-

-

The Cyano Group: The terminal cyano group is a powerful electron-withdrawing group that creates a strong dipole moment along the long molecular axis. This high polarity is essential for:

-

Positive Dielectric Anisotropy: This allows the molecules to align with an applied electric field, which is the fundamental principle of operation for twisted nematic (TN) and other liquid crystal display modes.[16]

-

Intermolecular Interactions: Strong dipole-dipole interactions contribute to the stability of the liquid crystalline phase.[12]

-

Visualizations

Synthetic Workflow

Caption: Overall workflow from starting materials to the final liquid crystal and its analysis.

Structure-Property Relationship

Caption: Influence of the alkyl chain length on the resulting liquid crystal phase behavior.

References

-

Lab5 procedure esterification. (n.d.). Retrieved January 15, 2026, from [Link]

-

Adlem, K., et al. (2017). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase. Liquid Crystals, 44(12-13), 1983-1996. [Link]

-

Kozachenko, A., et al. (2008). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Journal of Chemical Thermodynamics, 40(8), 1236-1243. [Link]

-

Kumar, M. H., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 535-540. [Link]

- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. (2015). Google Patents.

-

Gillard, J. R., & Beaulieu, P. L. (2005). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 82, 103. [Link]

-

Li, J., et al. (2012). A highly efficient and green Suzuki–Miyaura coupling reaction catalyzed by a palladium(II) complex of glycine in water. RSC Advances, 2(1), 296-299. [Link]

- US4147651A - Biphenyl based liquid crystal compositions. (1979). Google Patents.

- CN101891649B - Novel 3-cyano methyl benzoate preparing method. (2011). Google Patents.

-

A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. (2012). Der Pharma Chemica, 4(3), 1079-1087. [Link]

-

Methyl 3-cyanobenzoate. (n.d.). Stenutz. Retrieved January 15, 2026, from [Link]

-

Methyl 4-cyanobenzoate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

- US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives. (2002). Google Patents.

-

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Fischer Esterification of 3-ntrobenzoic acid. (2017). Truman ChemLab. Retrieved January 15, 2026, from [Link]

-

Methyl ester hydrolysis. (n.d.). ChemSpider Synthetic Pages. Retrieved January 15, 2026, from [Link]

-

Forel, M-T., et al. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of Chemical Physics, 33(5), 1332-1339. [Link]

-

esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). Organic Letters, 24(49), 9094-9099. [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved January 15, 2026, from [Link]

- FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters. (2004). Google Patents.

-

Methyl benzoate. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Bazi, F., et al. (2006). Transesterification of Methylbenzoate with Alcohols Catalyzed by Natural Phosphate. Catalysis Letters, 107(3-4), 173-177. [Link]

-

IR Spectra of Selected Compounds. (2020). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (2022). Catalysts, 12(11), 1391. [Link]

-

Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (2021). Molecules, 26(16), 4991. [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved January 15, 2026, from [Link]

-

Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. (2018). Journal of Biochemical Technology, 9(1), 1-10. [Link]

-

How To Identify The IR Of Methyl M-Nitrobenzoate. (2022). Sciencing. Retrieved January 15, 2026, from [Link]

-

Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. 4-cyanophenyl 3-methylbenzoate (89434-74-2) for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 3-amino-4-methylbenzoate(18595-18-1) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. parchem.com [parchem.com]

- 9. This compound | 149505-91-9 [sigmaaldrich.com]

- 10. sciencing.com [sciencing.com]

- 11. researchgate.net [researchgate.net]

- 12. dakenchem.com [dakenchem.com]

- 13. Ester synthesis by transesterification [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Methyl 3-(4-cyanophenyl)benzoate Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl nitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Methyl 3-(4-cyanophenyl)benzoate and its derivatives represent a promising class of small molecules for drug discovery, with potential applications in oncology, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive framework for the systematic biological activity screening of these derivatives. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key in vitro assays, and discuss the interpretation of results within the context of relevant cellular signaling pathways. This guide is intended to empower researchers to efficiently and rigorously evaluate the therapeutic potential of this chemical series.

Introduction: The Rationale for Screening this compound Derivatives

The chemical architecture of this compound, featuring a biphenyl core with a strategically placed nitrile group, suggests a high potential for interaction with various biological targets. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target affinity and selectivity[1][2]. Furthermore, the biphenyl moiety provides a rigid scaffold that can be readily functionalized to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties[3][4].

The initial focus of a screening campaign for this class of compounds should be on therapeutic areas where biphenyl nitrile derivatives have previously shown promise. These include:

-

Anticancer Activity: Many small molecule kinase inhibitors, which target signaling pathways crucial for cancer cell proliferation and survival, feature a biphenyl nitrile core[5][6][7].

-

Anti-inflammatory Activity: The inhibition of key inflammatory mediators is a common mechanism for anti-inflammatory drugs, and biphenyl structures are found in several potent anti-inflammatory agents[8][9][10].

-

Antimicrobial Activity: The unique electronic and structural features of this scaffold may allow for interactions with essential bacterial enzymes or cellular components[11][12].

This guide will provide a tiered approach to screening, starting with broad spectrum cell-based assays to identify initial "hits," followed by more targeted assays to elucidate the mechanism of action and build a robust SAR profile.

Designing the Screening Cascade

A logical and efficient screening cascade is paramount for the successful identification of lead compounds. The following workflow is proposed for the evaluation of this compound derivatives.

Caption: A tiered approach to screening this compound derivatives.

Experimental Protocols